An In-Depth Technical Guide to the Discovery and Development of h-NTPDase-IN-1
An In-Depth Technical Guide to the Discovery and Development of h-NTPDase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of h-NTPDase-IN-1, a sulfamoyl benzamide derivative identified as a selective inhibitor of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). This document details the scientific background, discovery, chemical synthesis, and in vitro characterization of this compound. It includes structured data on its inhibitory potency and selectivity, detailed experimental protocols for its synthesis and enzymatic assays, and visualizations of pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of purinergic signaling, drug discovery, and pharmacology who are interested in the development of novel NTPDase inhibitors.
Introduction to Purinergic Signaling and NTPDases
Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are crucial signaling molecules that regulate a wide array of physiological and pathological processes. This intricate communication system, known as purinergic signaling, is mediated by the activation of P2 purinergic receptors on the cell surface. The concentration and duration of these nucleotide signals are tightly controlled by a family of cell-surface enzymes called ectonucleotidases.
Among these, the ectonucleoside triphosphate diphosphohydrolase (NTPDase) family plays a pivotal role. In humans, there are eight known NTPDase isoforms (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the primary regulators of extracellular nucleotide levels on the cell surface. These enzymes hydrolyze ATP and ADP to adenosine monophosphate (AMP), thereby terminating P2 receptor signaling. Due to their critical role in modulating purinergic signaling, NTPDases have emerged as promising therapeutic targets for a variety of conditions, including thrombosis, inflammation, and cancer. The development of potent and selective NTPDase inhibitors is therefore an area of significant research interest.
Discovery of h-NTPDase-IN-1
h-NTPDase-IN-1, chemically known as N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, was discovered through a targeted synthetic effort to develop novel and selective inhibitors of human NTPDases.[1] The discovery was based on a sulfamoyl benzamide scaffold, which was systematically modified with various biologically relevant substituents to explore the structure-activity relationships (SAR) for NTPDase inhibition.[1] Compound 3i , later designated h-NTPDase-IN-1, emerged from this library as a potent inhibitor of h-NTPDase1 and h-NTPDase3.[1]
Chemical Synthesis of h-NTPDase-IN-1
The synthesis of h-NTPDase-IN-1 is a multi-step process starting from 4-chlorobenzoic acid. The general synthetic scheme is outlined below.
Detailed Experimental Protocol for Synthesis
The synthesis of h-NTPDase-IN-1 involves three main steps as described in the primary literature[1]:
Step 1: Synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid
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To a stirred solution of chlorosulfonic acid (excess), 4-chlorobenzoic acid is added portion-wise at 0 °C.
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The reaction mixture is then heated and stirred for several hours.
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After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
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The resulting precipitate is filtered, washed with cold water, and dried to yield 4-chloro-3-(chlorosulfonyl)benzoic acid.
Step 2: Synthesis of 4-chloro-3-(morpholinosulfonyl)benzoic acid
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To a solution of 4-chloro-3-(chlorosulfonyl)benzoic acid in a suitable solvent (e.g., dichloromethane), morpholine is added dropwise at 0 °C.
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The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
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The reaction mixture is then washed with an acidic solution (e.g., 1N HCl) and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-chloro-3-(morpholinosulfonyl)benzoic acid.
Step 3: Synthesis of N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (h-NTPDase-IN-1)
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To a solution of 4-chloro-3-(morpholinosulfonyl)benzoic acid in an appropriate solvent (e.g., dimethylformamide), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added, and the mixture is stirred for a short period.
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4-bromoaniline is then added to the reaction mixture.
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The reaction is stirred at room temperature overnight.
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The reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried.
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The crude product is purified by recrystallization or column chromatography to yield the final product, h-NTPDase-IN-1.
In Vitro Biological Evaluation
Inhibitory Potency and Selectivity
The inhibitory activity of h-NTPDase-IN-1 was evaluated against four of the human cell-surface expressed NTPDase isoforms: h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8.[1] The half-maximal inhibitory concentrations (IC50) were determined using a malachite green-based colorimetric assay.
| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| h-NTPDase-IN-1 (3i) | 2.88 ± 0.13 | > 100 | 0.72 ± 0.11 | > 100 |
| Table 1: Inhibitory activity of h-NTPDase-IN-1 against human NTPDase isoforms. Data are presented as mean ± SEM.[1] |
The data indicates that h-NTPDase-IN-1 is a potent inhibitor of h-NTPDase3 and a moderately potent inhibitor of h-NTPDase1, while showing weak to no activity against h-NTPDase2 and h-NTPDase8 at concentrations up to 100 µM.[1] Data on the inhibitory activity against h-NTPDase4, -5, -6, and -7 is not currently available in the public domain.
Experimental Protocol: Malachite Green Assay for NTPDase Activity
The following is a generalized protocol for the malachite green assay adapted from the methodology described in the discovery of h-NTPDase-IN-1[1].
Principle: This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP or ADP. The released phosphate reacts with malachite green and molybdate in an acidic solution to form a green complex, the absorbance of which is proportional to the amount of phosphate produced.
Materials:
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Recombinant human NTPDase enzymes (h-NTPDase1, -2, -3, -8)
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ATP or ADP substrate
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Tris buffer
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Calcium chloride (CaCl2)
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Malachite green reagent
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Ammonium molybdate
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Triton X-100
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96-well microplates
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Microplate reader
Procedure:
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Enzyme and Inhibitor Preparation:
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Prepare stock solutions of the test compounds (e.g., h-NTPDase-IN-1) in DMSO.
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Serially dilute the compounds in the assay buffer to the desired concentrations.
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Prepare a solution of the NTPDase enzyme in the assay buffer.
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Assay Reaction:
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To each well of a 96-well plate, add the assay buffer.
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Add the test compound solution to the respective wells.
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Add the enzyme solution to all wells except the negative control wells.
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Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
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Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to all wells.
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Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
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Color Development and Measurement:
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Stop the reaction by adding the malachite green reagent.
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Allow the color to develop for a specified time at room temperature.
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Measure the absorbance at a wavelength between 620 and 650 nm using a microplate reader.
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Data Analysis:
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Subtract the absorbance of the blank (no enzyme) from all readings.
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Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
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Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Molecular Docking and Proposed Binding Mode
Molecular docking studies were performed to elucidate the putative binding mode of h-NTPDase-IN-1 within the active site of h-NTPDase1 and h-NTPDase3.[1] These computational analyses suggest that the inhibitor binds in the vicinity of the nucleotide-binding site, forming key interactions with amino acid residues that are critical for substrate recognition and catalysis.
Pharmacokinetic Profile and In Vivo Studies
To date, there is no publicly available information regarding the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) or in vivo efficacy and safety of h-NTPDase-IN-1. The initial discovery paper focused on the synthesis and in vitro characterization of this compound.[1] Further studies are required to evaluate its drug-like properties and its potential for in vivo applications.
Conclusion and Future Directions
h-NTPDase-IN-1 is a novel sulfamoyl benzamide derivative that has been identified as a potent and selective inhibitor of h-NTPDase3 and a moderately potent inhibitor of h-NTPDase1. Its discovery provides a valuable chemical scaffold for the further development of more potent and isoform-selective NTPDase inhibitors. Future research should focus on a comprehensive evaluation of its selectivity against all human NTPDase isoforms, characterization of its pharmacokinetic profile, and assessment of its efficacy and safety in relevant in vivo models of diseases where NTPDase modulation is considered a therapeutic strategy. Such studies will be crucial in determining the potential of h-NTPDase-IN-1 and its analogs as therapeutic agents.
